molecular formula C26H28N6O4S B11409893 (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide

(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide

Cat. No.: B11409893
M. Wt: 520.6 g/mol
InChI Key: JIDFDMHYHBCEKG-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, an imidazole ring, and a phenylformamido group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide typically involves multiple steps, including the formation of the indole and imidazole rings, followed by their coupling with the phenylformamido group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters can further improve the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[3-(1H-imidazol-1-YL)propyl]-2-(phenylformamido)prop-2-enamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C26H28N6O4S

Molecular Weight

520.6 g/mol

IUPAC Name

N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H28N6O4S/c1-30(2)37(35,36)32-18-21(22-11-6-7-12-24(22)32)17-23(29-25(33)20-9-4-3-5-10-20)26(34)28-13-8-15-31-16-14-27-19-31/h3-7,9-12,14,16-19H,8,13,15H2,1-2H3,(H,28,34)(H,29,33)/b23-17-

InChI Key

JIDFDMHYHBCEKG-QJOMJCCJSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN3C=CN=C3)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN3C=CN=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.